molecular formula C7H9N3O2 B13289836 8-hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one

8-hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one

Cat. No.: B13289836
M. Wt: 167.17 g/mol
InChI Key: LQDBMIPYXYBGGR-UHFFFAOYSA-N
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Description

8-Hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one is a nitrogen-containing fused heterocyclic compound characterized by a pyrimidine ring fused with a diazine moiety. This compound is part of a broader class of pyrimido-diazinones, which are explored for their structural complexity and pharmacological relevance, particularly in targeting enzymes and receptors involved in inflammatory or proliferative pathways .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

2-hydroxy-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C7H9N3O2/c11-5-4-6(12)10-3-1-2-8-7(10)9-5/h4,11H,1-3H2,(H,8,9)

InChI Key

LQDBMIPYXYBGGR-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC(=CC(=O)N2C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one typically involves the reaction of an enaminone derivative with 6-amino-2-thioxo-2,3-dihydro-pyrimidin-4(1H)-one or 6-aminopyrimidine-2,4(1H,3H)-dione . The reaction is usually carried out by heating in acetic acid, which facilitates the formation of the desired pyrimido[1,2-a][1,3]diazin-6-one scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

8-hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to the observed effects. Specific pathways and targets may vary depending on the particular application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Structural Features Biological Activity/Applications Reference
This compound C₈H₉N₃O₂ Pyrimidine fused with diazine; hydroxyl group at position 8 Potential antioxidant and anti-inflammatory properties (theoretical)
8-Methyl-4-(4-methylphenyl)-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one C₂₁H₂₂N₆O Pyrimidine fused with triazine; methyl and aryl substituents Antimicrobial activity against Gram-positive bacteria
8-Methyl-5,9-dihydro-6H-pyrimido(4,5-b)(1,4)diazepin-6-one C₈H₁₀N₄O Pyrimidine fused with diazepine; methyl substituent Studied for CNS-targeting potential due to diazepine moiety
Methyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate C₁₆H₁₅N₃O₃S₂ Pyrimidine fused with thiazine; thiophene and ester groups Anticancer activity via kinase inhibition
8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one C₈H₁₀ClN₃O Chloro and methyl substituents on pyrimido-pyrimidinone Enhanced reactivity in nucleophilic substitution reactions

Key Differences in Reactivity and Bioactivity

Ring Fusion Patterns: The diazine ring in the target compound (vs. Thiazine-containing derivatives (e.g., ) exhibit sulfur-mediated interactions with biological targets, unlike the oxygen-dominated interactions of the hydroxy-substituted compound.

Substituent Effects: Hydroxyl groups (as in the target compound) enhance hydrogen-bonding capacity compared to methyl or chloro groups (e.g., ), which may improve solubility but reduce membrane permeability.

Biological Targets :

  • Pyrimido-thiazine derivatives (e.g., ) show specificity for tyrosine kinases, while diazepine-containing analogues () are hypothesized to interact with GABA receptors.

Research Findings

  • Synthetic Accessibility : The target compound’s hydroxyl group complicates synthesis compared to methyl or chloro derivatives, requiring protective group strategies to avoid side reactions .

Biological Activity

8-Hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.

Chemical Structure and Properties

The compound belongs to the pyrimidine family and features a unique bicyclic structure that contributes to its biological activity. Its molecular formula is C7H6N4OC_7H_6N_4O, and it has a molecular weight of 162.15 g/mol.

Antiproliferative Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed selective activity against the MCF-7 breast cancer cell line with IC50 values ranging from 3.1 µM to 8.7 µM depending on substituents present on the diazinone ring .

CompoundCell LineIC50 (µM)
This compoundMCF-73.1 - 8.7

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays including DPPH and FRAP. The presence of hydroxyl groups significantly enhances its ability to scavenge free radicals and reduce oxidative stress in cellular models .

Assay TypeResult
DPPH ScavengingStrong activity observed
FRAP AssayHigh reducing power

Antibacterial Activity

In addition to its anticancer properties, the compound also displayed antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM . This suggests potential applications in developing new antibacterial agents.

Case Study 1: Synthesis and Evaluation

A comprehensive study synthesized various derivatives of the compound to evaluate their biological activities. The introduction of methoxy and hydroxy substituents was found to enhance both antiproliferative and antioxidant activities significantly. Notably, compounds with multiple hydroxy groups exhibited superior biological profiles compared to their methoxy counterparts .

Case Study 2: Mechanistic Studies

Further mechanistic studies revealed that the compound's ability to induce apoptosis in cancer cells is linked to its capacity to modulate oxidative stress pathways. The treatment of HCT116 cells with this compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death through apoptosis pathways .

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